molecular formula C9H11NO2 B041436 3-hydroxy-N,N-dimethylbenzamide CAS No. 15789-03-4

3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B041436
CAS No.: 15789-03-4
M. Wt: 165.19 g/mol
InChI Key: TULKODADVOEVTR-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11NO2. It is characterized by a benzamide structure with a hydroxyl group at the third position and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent such as thionyl chloride to convert 3-hydroxybenzoic acid to its corresponding acid chloride, which then reacts with dimethylamine to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

3-Hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group and the dimethylamino group play crucial roles in its binding to target molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl and dimethylamino groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound valuable in various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKODADVOEVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348445
Record name 3-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-03-4
Record name 3-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N-dimethylbenzamide
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